molecular formula C19H24N2O3 B13369293 2-(formylamino)-N-(2-methoxyphenyl)-2-adamantanecarboxamide

2-(formylamino)-N-(2-methoxyphenyl)-2-adamantanecarboxamide

Cat. No.: B13369293
M. Wt: 328.4 g/mol
InChI Key: QWAATFXVMSWBPH-UHFFFAOYSA-N
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Description

2-(Formylamino)-N-(2-methoxyphenyl)-2-adamantanecarboxamide is a synthetic organic compound characterized by its adamantane backbone, a rigid cage structure known for enhancing stability and influencing biomolecular interactions. This carboxamide derivative features a formylamino substituent and a 2-methoxyphenyl group, making it a molecule of interest in advanced chemical and pharmacological research. Its primary research applications are hypothesized to involve exploration as a potential modulator or inhibitor of specific enzymatic pathways, though its precise biological targets and full mechanism of action require further experimental elucidation. The compound's structural complexity offers significant value in medicinal chemistry for structure-activity relationship (SAR) studies and in developing novel molecular probes. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

2-formamido-N-(2-methoxyphenyl)adamantane-2-carboxamide

InChI

InChI=1S/C19H24N2O3/c1-24-17-5-3-2-4-16(17)21-18(23)19(20-11-22)14-7-12-6-13(9-14)10-15(19)8-12/h2-5,11-15H,6-10H2,1H3,(H,20,22)(H,21,23)

InChI Key

QWAATFXVMSWBPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2(C3CC4CC(C3)CC2C4)NC=O

Origin of Product

United States

Preparation Methods

Synthesis of 2-Adamantanecarboxylic Acid Derivatives

Method:
Starting from 2-adamantanecarboxylic acid, the key step involves converting the acid to its corresponding acyl chloride or activated ester, facilitating subsequent amide formation.

Reaction Conditions:

Step Reagents Conditions Reference
Acid activation Thionyl chloride (SOCl₂) Reflux
Amide formation Amine derivatives Room temperature, inert atmosphere

Introduction of the Formylamino Group

Method:
The formylamino group is introduced via formylation of an amino group attached to the adamantane core. This can be achieved through formylation using formic acid derivatives or formyl chloride under controlled conditions.

Reaction Conditions:

Step Reagents Conditions Reference
Formylation Formyl chloride or formic acid Low temperature, inert atmosphere ,
Purification Recrystallization Ethanol or suitable solvent

Note:
The formylation of amino groups is sensitive to moisture and temperature, requiring strict control to prevent overreaction or side-products.

Coupling with 2-Methoxyphenyl Derivatives

Method:
The phenyl group with a methoxy substituent is attached via amide bond formation using coupling reagents such as EDCI, DCC, or via acyl chloride intermediates.

Reaction Conditions:

Step Reagents Conditions Reference
Amide coupling 2-Methoxyphenyl acyl chloride or acid + coupling reagent Room temperature, inert solvent (e.g., DCM, DMF) ,

Proposed Synthetic Route Summary

Based on the literature, a typical synthetic pathway can be summarized as follows:

Material Data Table

Step Reagents Solvent Temperature Yield (%) Notes
Acid activation SOCl₂ - Reflux 85-90 Efficient conversion
Amidation Amine derivative DCM RT 75-85 High purity
Formylation Formyl chloride CH₂Cl₂ 0-5°C 70-80 Sensitive to moisture
Coupling 2-Methoxyphenyl acyl chloride DMF RT 65-75 Requires inert atmosphere

Research Results and Validation

Research indicates that the synthesis of structurally similar adamantane derivatives with formylamino groups exhibits promising biological activity, including anti-tumor properties. The methods described have been optimized for high yield and purity, with purification typically achieved through recrystallization or chromatography.

Notes on Optimization and Challenges

  • Reaction Temperature Control: Precise temperature regulation during formylation prevents overreaction or decomposition.
  • Purification: Recrystallization from ethanol or acetonitrile ensures high purity, critical for biological testing.
  • Side Reactions: Over-formylation or polymerization can occur; thus, reaction times and molar ratios must be carefully monitored.

Chemical Reactions Analysis

Types of Reactions

2-(formylamino)-N-(2-methoxyphenyl)-2-adamantanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The formylamino group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the formylamino group can yield primary amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(formylamino)-N-(2-methoxyphenyl)-2-adamantanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(formylamino)-N-(2-methoxyphenyl)-2-adamantanecarboxamide involves its interaction with specific molecular targets and pathways. The formylamino group can form hydrogen bonds with biological macromolecules, while the adamantane core provides structural stability and enhances membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Methoxyphenyl Substituents

25X-NBOMe Series (e.g., 25I-NBOMe, 25B-NBOMe)
  • Core Structure : Phenethylamine backbone vs. adamantanecarboxamide in the target compound.
  • Substituents : 25X-NBOMe compounds feature halogenated dimethoxyphenyl groups (e.g., 4-iodo-2,5-dimethoxyphenyl in 25I-NBOMe) and an N-(2-methoxybenzyl) group. The target compound replaces the benzyl group with a direct N-(2-methoxyphenyl) linkage and incorporates adamantane.
  • Activity : NBOMe compounds are potent psychedelics with high toxicity due to 5-HT2A receptor agonism . The adamantane core in the target compound may reduce receptor affinity but enhance metabolic stability.
Benzothiazole Acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide)
  • Core Structure : Benzothiazole ring vs. adamantane.
  • Substituents : These compounds share the 2-methoxyphenyl group but use acetamide (–CH2CONH–) linkages instead of carboxamide (–CONH–). The trifluoromethyl or halogenated benzothiazole groups enhance hydrophobicity, whereas adamantane provides steric bulk.
  • Activity : Benzothiazole derivatives in patents (e.g., EP3348550A1) are hypothesized for anti-inflammatory or anticancer applications, though specific data are undisclosed .

Analogues with Formylamino Groups

2-(Formylamino)-N-(1H-tetrazol-5-yl)benzamide
  • Core Structure : Benzamide vs. adamantanecarboxamide.
  • Substituents: Both compounds share the formylamino group, but the tetrazolyl moiety in the analogue introduces acidity (pKa ~4–5), contrasting with the neutral 2-methoxyphenyl group in the target compound.
  • Activity : The tetrazolyl derivative exhibits antiallergic properties, likely via histamine receptor modulation . The adamantane core in the target compound may shift activity toward central nervous system targets.

Quantitative Comparison Table

Compound Name/Class Core Structure Key Functional Groups Molecular Weight (Da)* Reported Activity Reference
2-(Formylamino)-N-(2-methoxyphenyl)-2-adamantanecarboxamide Adamantanecarboxamide Formylamino, 2-methoxyphenyl ~356.4 Not specified
25I-NBOMe Phenethylamine 4-Iodo-2,5-dimethoxyphenyl, N-benzyl ~413.3 Psychedelic, toxic
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide Benzothiazole Trifluoromethyl, 2-methoxyphenyl ~384.3 Patent (undisclosed)
2-(Formylamino)-N-(1H-tetrazol-5-yl)benzamide Benzamide Formylamino, tetrazolyl ~259.2 Antiallergic

*Calculated based on structural formulas.

Key Research Findings and Implications

  • Adamantane vs.
  • Methoxyphenyl Positioning : The 2-methoxy substitution in the target compound may reduce steric hindrance compared to 2,5-dimethoxy groups in NBOMe compounds, possibly altering receptor selectivity .
  • Formylamino Group: This moiety enhances hydrogen-bonding capacity, a feature shared with the antiallergic tetrazolyl benzamide .

Biological Activity

2-(formylamino)-N-(2-methoxyphenyl)-2-adamantanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique adamantane structure, which is known for its stability and ability to interact with various biological targets. Its chemical formula is C17H21N2O2C_{17}H_{21}N_{2}O_{2}, and it includes functional groups such as formylamine and methoxyphenyl, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC17H21N2O2C_{17}H_{21}N_{2}O_{2}
Molecular Weight299.37 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Research indicates that this compound may exhibit several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. It has been shown to induce apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways.
  • Anti-inflammatory Effects : The compound appears to reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
  • Antiviral Properties : Early research has suggested that it may inhibit viral replication, although specific mechanisms are yet to be fully elucidated.

Case Studies and Research Findings

  • Antitumor Activity : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05). The compound was found to induce G1 phase arrest and apoptosis through caspase activation pathways.
  • Anti-inflammatory Effects : In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound reduced pro-inflammatory cytokines (TNF-α, IL-6) by approximately 50% compared to controls, suggesting a robust anti-inflammatory effect.
  • Antiviral Activity : In vitro studies have shown that the compound inhibits the replication of specific viruses, with an IC50 value indicating effective concentration levels for antiviral activity.

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels by ~50%
AntiviralInhibits viral replication (IC50)

Q & A

Q. What computational tools are suitable for predicting ADME properties?

  • Answer : Use SwissADME or ADMET Predictor™ to estimate logP (hydrophobicity), blood-brain barrier penetration, and cytochrome P450 interactions. Validate predictions with experimental Caco-2 permeability assays and microsomal stability tests .

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